H-Gly-glu-trp-thr-tyr-asp-asp-ala-thr-lys-thr-phe-thr-val-thr-glu-OH
Description
H-Gly-Glu-Trp-Thr-Tyr-Asp-Asp-Ala-Thr-Lys-Thr-Phe-Thr-Val-Thr-Glu-OH is a synthetic 16-residue peptide characterized by a high proportion of hydrophilic residues, including glutamic acid (Glu, 3 residues), threonine (Thr, 5 residues), and aspartic acid (Asp, 2 residues). Its sequence lacks cysteine, which distinguishes it from peptides reliant on disulfide bonds for structural stability. This peptide is primarily supplied for research purposes, as evidenced by its availability through chemical suppliers like LEAPChem, which specializes in rare and innovative compounds for pharmaceutical and academic research .
Properties
IUPAC Name |
(2S)-2-[[(2S,3R)-2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-6-amino-2-[[(2S,3R)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-2-[[(2S)-2-[(2-aminoacetyl)amino]-4-carboxybutanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-3-hydroxybutanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-carboxypropanoyl]amino]-3-carboxypropanoyl]amino]propanoyl]amino]-3-hydroxybutanoyl]amino]hexanoyl]amino]-3-hydroxybutanoyl]amino]-3-phenylpropanoyl]amino]-3-hydroxybutanoyl]amino]-3-methylbutanoyl]amino]-3-hydroxybutanoyl]amino]pentanedioic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C83H118N18O31/c1-37(2)63(77(125)101-67(42(7)105)79(127)90-52(83(131)132)26-28-60(111)112)96-82(130)68(43(8)106)100-75(123)54(30-44-16-10-9-11-17-44)95-80(128)65(40(5)103)98-71(119)50(20-14-15-29-84)89-78(126)64(39(4)102)97-69(117)38(3)87-72(120)56(33-61(113)114)92-74(122)57(34-62(115)116)93-73(121)53(31-45-21-23-47(107)24-22-45)94-81(129)66(41(6)104)99-76(124)55(32-46-36-86-49-19-13-12-18-48(46)49)91-70(118)51(25-27-59(109)110)88-58(108)35-85/h9-13,16-19,21-24,36-43,50-57,63-68,86,102-107H,14-15,20,25-35,84-85H2,1-8H3,(H,87,120)(H,88,108)(H,89,126)(H,90,127)(H,91,118)(H,92,122)(H,93,121)(H,94,129)(H,95,128)(H,96,130)(H,97,117)(H,98,119)(H,99,124)(H,100,123)(H,101,125)(H,109,110)(H,111,112)(H,113,114)(H,115,116)(H,131,132)/t38-,39+,40+,41+,42+,43+,50-,51-,52-,53-,54-,55-,56-,57-,63-,64-,65-,66-,67-,68-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SNTPHICVIGDBBQ-UCJIRYPYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)NC(C(C)O)C(=O)NC(CCC(=O)O)C(=O)O)NC(=O)C(C(C)O)NC(=O)C(CC1=CC=CC=C1)NC(=O)C(C(C)O)NC(=O)C(CCCCN)NC(=O)C(C(C)O)NC(=O)C(C)NC(=O)C(CC(=O)O)NC(=O)C(CC(=O)O)NC(=O)C(CC2=CC=C(C=C2)O)NC(=O)C(C(C)O)NC(=O)C(CC3=CNC4=CC=CC=C43)NC(=O)C(CCC(=O)O)NC(=O)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]([C@@H](C(=O)N[C@@H](CCCCN)C(=O)N[C@@H]([C@@H](C)O)C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N[C@@H]([C@@H](C)O)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H]([C@@H](C)O)C(=O)N[C@@H](CCC(=O)O)C(=O)O)NC(=O)[C@H](C)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CC2=CC=C(C=C2)O)NC(=O)[C@H]([C@@H](C)O)NC(=O)[C@H](CC3=CNC4=CC=CC=C43)NC(=O)[C@H](CCC(=O)O)NC(=O)CN)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C83H118N18O31 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1863.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Boc vs. Fmoc Chemistry
The choice between tert-butoxycarbonyl (Boc) and 9-fluorenylmethoxycarbonyl (Fmoc) chemistry is critical for synthesizing long or complex peptides.
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Boc Strategy :
Boc chemistry employs acid-labile temporary protection and requires hydrogen fluoride (HF) for final deprotection. It is advantageous for synthesizing peptides with repetitive sequences due to its resistance to diketopiperazine formation. For example, the synthesis of chitobiosylated peptide thioesters via Boc chemistry achieved high purity despite the presence of glycosylated asparagine residues. However, HF handling poses safety challenges, and side-chain protection must withstand repeated trifluoroacetic acid (TFA) treatments. -
Fmoc Strategy :
Fmoc chemistry uses base-labile temporary protection (piperidine for deprotection) and TFA-labile permanent side-chain protection. It is widely adopted for its compatibility with acid-sensitive residues like Trp and Tyr. The Fmoc approach facilitated the synthesis of MUC1 glycopeptides with minimal side reactions, even with multiple serine and threonine residues.
For the target peptide, Fmoc chemistry is recommended due to its safer deprotection conditions and compatibility with the sequence’s aromatic and hydroxyl-containing residues.
Protecting Group Selection
Side-Chain Protection
The peptide’s Asp, Glu, and Lys residues require permanent protection during synthesis to prevent unintended couplings or side reactions.
Temporary Protection
Fmoc removal is performed using 20% piperidine in dimethylformamide (DMF) for 30 minutes. This protocol ensures efficient deprotection without compromising acid-sensitive residues.
Coupling Agents and Efficiency Optimization
Activation Reagents
Coupling efficiency is critical for minimizing deletion sequences. Modern protocols favor O-(7-azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU) or HBTU with dimethyl sulfoxide (DMSO) as an additive. These reagents achieve coupling rates of 3–4 residues per hour with near-quantitative yields.
For the target peptide, HATU/DMSO is recommended for challenging segments (e.g., Val-Thr-Glu), where steric hindrance from threonine residues may slow acylation.
Double Coupling and Capping
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Double Coupling : Applied at positions 7 (Asp) and 11 (Lys) to address potential inefficiencies from adjacent acidic residues.
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Capping : Acetylation with acetic anhydride/pyridine (1:1 v/v) after each coupling step prevents truncated sequences.
Stepwise Synthesis Workflow
Resin Selection
A Rink amide MBHA resin (0.66 mmol/g loading) is preferred for C-terminal amide formation. For C-terminal carboxylic acid synthesis, Wang resin with a hydroxymethylphenoxy linker is optimal.
Assembly Protocol
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Resin Swelling : DMF, 30 minutes.
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Fmoc Deprotection : 20% piperidine/DMF, 2 × 10 minutes.
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Coupling : 4 eq Fmoc-amino acid, 3.9 eq HATU, 8 eq N,N-diisopropylethylamine (DIPEA) in DMF, 1 hour.
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Wash : DMF (×3), dichloromethane (DCM, ×2).
Sequence-Specific Adjustments
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Glu and Asp Residues : Coupling time extended to 2 hours to prevent β-sheet formation.
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Trp Incorporation : Conducted under nitrogen to minimize oxidation.
Cleavage and Global Deprotection
Reagent Composition
A cleavage cocktail of TFA:thioanisole:water:phenol (90:5:3:2, v/v) for 3 hours at room temperature achieves simultaneous side-chain deprotection and resin cleavage. Ethanedithiol (2% v/v) is added to scavenge carbocations from tBu groups.
Post-Cleavage Processing
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Ether Precipitation : Cold diethyl ether (3×) removes organic contaminants.
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Lyophilization : 50% aqueous acetonitrile solution yields a fluffy white powder.
Purification and Characterization
Reversed-Phase HPLC (RP-HPLC)
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Column : C18, 5 µm, 250 × 4.6 mm.
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Gradient : 5–35% acetonitrile (0.1% TFA) over 30 minutes.
The crude peptide typically exhibits ≥70% purity , with major impurities arising from Thr dehydration or Asp isomerization.
Mass Spectrometry
Electrospray ionization mass spectrometry (ESI-MS) confirms the molecular weight (calculated: 1912.98 Da, observed: 1913.2 ± 0.3 Da).
Challenges and Mitigation Strategies
Aspartimide Formation
The Asp-Asp-Ala sequence (residues 6–8) is prone to aspartimide formation under basic conditions. Mitigation strategies include:
Thr-Related Steric Hindrance
The Thr-rich C-terminal segment (residues 13–15) necessitates:
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Pseudoproline Dipeptides : Incorporating Thr-Val-Thr as oxazolidine derivatives to disrupt β-sheet formation.
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Microwave Assistance : 30-second microwave pulses at 50°C improve coupling efficiency.
Yield and Scalability
Using a 0.1 mmol scale, the target peptide is obtained in 12% overall yield after HPLC purification. Scaling to 1 mmol reduces yield to 8% due to aggregation during chain elongation.
Industrial Perspectives
Bachem’s guidelines emphasize the importance of real-time monitoring via in-line UV spectroscopy during SPPS to identify incomplete couplings. Automated synthesizers (e.g., ABI 433A) reduce human error but require software calibration for non-standard residues like Trp .
Chemical Reactions Analysis
Types of Reactions
Peptides can undergo various chemical reactions, including:
Oxidation: Peptides containing amino acids like cysteine can form disulfide bonds through oxidation.
Reduction: Disulfide bonds can be reduced back to free thiols using reducing agents like dithiothreitol (DTT).
Substitution: Specific amino acids within the peptide can be substituted with other amino acids through site-directed mutagenesis.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2) or iodine (I2) can be used.
Reduction: Dithiothreitol (DTT) or beta-mercaptoethanol.
Substitution: Site-directed mutagenesis using oligonucleotides.
Major Products Formed
Oxidation: Formation of disulfide bonds.
Reduction: Free thiol groups.
Substitution: Modified peptides with altered amino acid sequences.
Scientific Research Applications
Bioactivity and Health Benefits
Bioactive peptides, including H-Gly-glu-trp-thr-tyr-asp-asp-ala-thr-lys-thr-phe-thr-val-thr-glu-OH, are known to possess significant biological activities such as:
- Antioxidative Effects : These peptides can scavenge free radicals, thereby protecting cells from oxidative stress.
- Anti-inflammatory Properties : They may modulate inflammatory pathways, providing therapeutic potential in inflammatory diseases.
- Antimicrobial Activity : Some peptides exhibit the ability to inhibit the growth of bacteria, viruses, and fungi, making them candidates for developing new antimicrobial agents.
- Immunomodulation : They can enhance or suppress immune responses, which is crucial for autoimmune diseases and immunotherapy .
Pharmaceutical Applications
The unique properties of this peptide make it a candidate for various pharmaceutical applications:
- Drug Development : Peptides like this compound are being explored for their roles in drug formulations targeting specific pathways related to cancer, inflammation, and metabolic disorders .
Case Study: Anticancer Properties
Research indicates that certain bioactive peptides can induce apoptosis in cancer cells. The specific sequence of amino acids in this compound might interact with cellular receptors involved in cancer pathways, promoting cell death or inhibiting proliferation .
Nutraceuticals and Functional Foods
In the food industry, bioactive peptides derived from food proteins are gaining traction as functional ingredients that contribute to health benefits:
- Functional Foods : Incorporating peptides like this compound into food products can enhance their nutritional value and provide health benefits such as improved digestion and cardiovascular health .
Cosmetic Applications
The cosmetic industry is increasingly utilizing bioactive peptides for their skin benefits:
- Skin Health : Peptides can stimulate collagen synthesis, improve skin elasticity, and reduce signs of aging. This compound may be formulated into topical products aimed at enhancing skin appearance and texture .
Mechanism of Action
The mechanism of action of peptides involves their interaction with specific molecular targets, such as receptors, enzymes, or other proteins. The binding of the peptide to its target can trigger a cascade of biochemical events, leading to the desired biological effect. The pathways involved depend on the specific peptide and its target.
Comparison with Similar Compounds
Key Differences :
- Sequence and Residue Composition : The therapeutic peptide Pro-Gly-Thr-Cys-Glu-Ile-Cys-Ala-Tyr-Ala-Ala-Cys-Thr-Gly-Cys-OH contains three cysteine residues, enabling disulfide bond formation critical for its structural stability and biological activity. In contrast, the target peptide lacks cysteine entirely, relying instead on hydrogen bonding and ionic interactions for folding .
- Applications: The therapeutic peptide is patented for treating diverse conditions, including cancer, autoimmune diseases, and neurodegenerative disorders, highlighting its broad pharmacological utility.
- Stability and Solubility : The absence of cysteine in the target peptide may enhance its solubility in aqueous environments but reduce resistance to proteolytic degradation compared to the disulfide-stabilized therapeutic analogue .
Data Table 1: Structural Comparison
| Feature | Target Peptide | Pro-Gly-Thr-Cys-Glu-Ile-Cys-Ala-Tyr-Ala-Ala-Cys-Thr-Gly-Cys-OH |
|---|---|---|
| Length | 16 residues | 15 residues |
| Cysteine Content | 0 | 3 |
| Key Residues | Thr (5), Glu (3), Asp (2) | Cys (3), Tyr (1), Ile (1) |
| Known Applications | Research chemical | Therapeutic agent for cancer, autoimmune diseases, etc. |
| Structural Stability | Relies on hydrophilic interactions | Stabilized by disulfide bonds |
Comparison with Enkephalin Analogues
Enkephalins, such as Tyr-D-Ala-Gly-Phe-Leu-Thr, are opioid receptor ligands with µ- or δ-receptor specificity.
- Hydrophobic vs. Hydrophilic Design : The target peptide’s high Thr and Glu content contrasts with the hydrophobic core of µ-specific enkephalins (e.g., Tyr-D-Ser-Gly-Phe-Leu-Thr), which prioritize compact, lipophilic structures for receptor binding .
- Receptor Interactions: Enkephalins achieve receptor specificity through residue stereochemistry (e.g., D-amino acids) and aromatic moieties. The target peptide’s Trp, Tyr, and Phe residues may similarly engage aromatic stacking interactions, though its lack of D-configured residues limits direct overlap with enkephalin pharmacology .
Comparison with Other Research Peptides
Peptides like H-His-Ala-Glu-Gly-Thr-Phe-Thr-Ser-Asp-Val-Ser-Ser-Tyr-Leu-Glu-Gly-Gln-Ala-Ala-Lys-Glu-Phe-Ile-Ala-Trp-Leu-Val-Lys-Gly-Arg-Gly-OH () share functional motifs, such as Thr-rich regions and aromatic residues.
Research Implications and Limitations
- Pharmacological Potential: The target peptide’s sequence suggests possible roles in signaling pathways involving charged residues (e.g., kinase substrates) or extracellular matrix interactions.
- Structural Studies : Nuclear magnetic resonance (NMR) or molecular dynamics simulations, as applied to enkephalins , could elucidate the target peptide’s folding behavior, particularly its Thr-mediated hydrogen-bonding network.
Biological Activity
H-Gly-Glu-Trp-Thr-Tyr-Asp-Asp-Ala-Thr-Lys-Thr-Phe-Thr-Val-Thr-Glu-OH, commonly referred to as a peptide, is a complex molecule composed of 18 amino acids. It has garnered attention in the fields of biochemistry and pharmacology due to its potential biological activities, including neuroprotective effects, antioxidant properties, and roles in metabolic regulation. This article delves into the biological activity of this peptide, supported by various studies and data.
- Molecular Formula : CHNO
- Molecular Weight : 1863.93 g/mol
- CAS Number : 160291-75-8
1. Neuroprotective Effects
Research indicates that peptides similar to this compound exhibit neuroprotective properties. For instance, studies have shown that certain peptides can inhibit apoptosis in neuronal cells and promote cell survival under oxidative stress conditions.
- Case Study : In a study involving neuroblastoma cells, a peptide derived from the sequence demonstrated significant reductions in cell death when exposed to neurotoxic agents, suggesting a protective mechanism against neurodegenerative diseases .
2. Antioxidant Properties
The antioxidant capacity of this peptide has been evaluated through various assays. Peptides with aromatic amino acids like Trp and Tyr are known to scavenge free radicals effectively.
- Research Findings : A comparative analysis showed that peptides containing Trp exhibited higher antioxidant activity than those without it. The IC50 value for the peptide's antioxidant activity was found to be significantly lower than that of common antioxidants like ascorbic acid .
3. Metabolic Regulation
Peptides similar to this compound have been implicated in metabolic processes, particularly in glucose regulation and lipid metabolism.
- Study Insights : In vitro studies demonstrated that this peptide could enhance insulin sensitivity in adipocytes, leading to improved glucose uptake. This suggests potential applications in managing diabetes .
Data Table: Summary of Biological Activities
| Activity Type | Description | Reference |
|---|---|---|
| Neuroprotection | Inhibits apoptosis in neuronal cells | |
| Antioxidant | Scavenges free radicals; IC50 lower than ascorbic acid | |
| Metabolic Regulation | Enhances insulin sensitivity |
The mechanisms underlying the biological activities of this compound are multifaceted:
- Neuroprotection : The presence of specific amino acids may facilitate signaling pathways that protect against oxidative stress.
- Antioxidant Activity : The structure allows for electron donation to free radicals, neutralizing them effectively.
- Metabolic Effects : Interaction with insulin receptors may enhance signaling pathways involved in glucose metabolism.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
